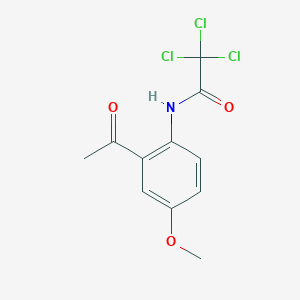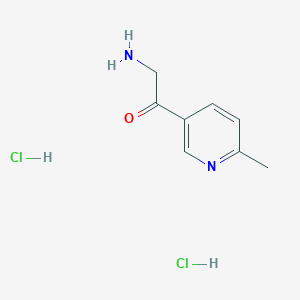
2-Amino-1-(6-methylpyridin-3-yl)ethanone Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(6-methylpyridin-3-yl)ethanone Dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O. It is a white to yellow solid that is used in various scientific research applications. This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an amino group attached to an ethanone moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(6-methylpyridin-3-yl)ethanone Dihydrochloride typically involves the reaction of 6-methylpyridin-3-yl ethanone with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Amino-1-(6-methylpyridin-3-yl)ethanone Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amino derivatives.
科学的研究の応用
2-Amino-1-(6-methylpyridin-3-yl)ethanone Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-1-(6-methylpyridin-3-yl)ethanone Dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone
- 2-Amino-1-(6-(trifluoromethyl)-3-pyridinyl)ethanone
- 1-(2-Amino-6-methylpyridin-3-yl)ethanone
Comparison
2-Amino-1-(6-methylpyridin-3-yl)ethanone Dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethanone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may offer different reactivity and interaction profiles, which can be advantageous in certain contexts.
特性
分子式 |
C8H12Cl2N2O |
|---|---|
分子量 |
223.10 g/mol |
IUPAC名 |
2-amino-1-(6-methylpyridin-3-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C8H10N2O.2ClH/c1-6-2-3-7(5-10-6)8(11)4-9;;/h2-3,5H,4,9H2,1H3;2*1H |
InChIキー |
HIHFNCWDUPJSFG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C(=O)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



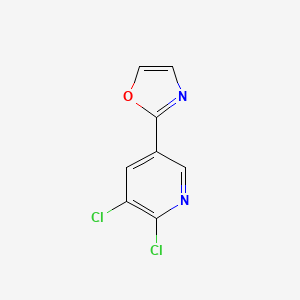
![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)

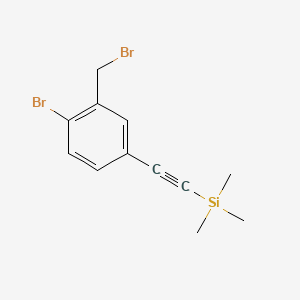
![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)

![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)
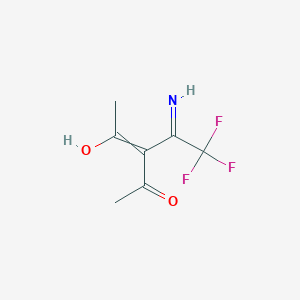
![(Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6](/img/structure/B13660981.png)
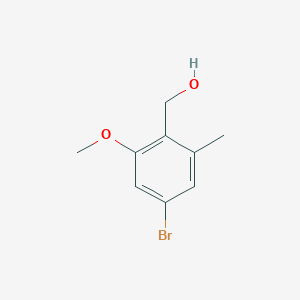
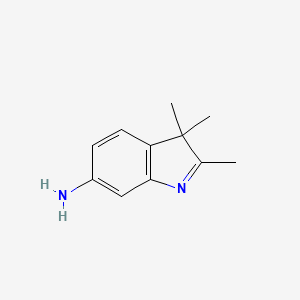
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13660985.png)
